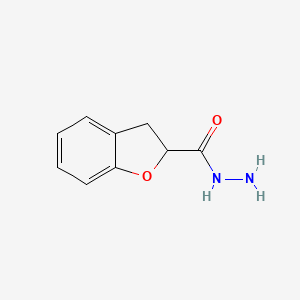

2,3-Dihydro-1-benzofuran-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOAPTSESUAZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dihydro 1 Benzofuran 2 Carbohydrazide and Its Analogues

General Synthetic Approaches to the 2,3-Dihydro-1-benzofuran Core

The 2,3-dihydrobenzofuran (B1216630) moiety is a prevalent structural motif in numerous biologically active compounds. rochester.edu Its synthesis has been a significant focus of organic chemistry, leading to the development of various effective methodologies.

Transition metal catalysis offers powerful and versatile tools for constructing the 2,3-dihydrobenzofuran skeleton. These methods often provide high efficiency and functional group tolerance under mild conditions. organic-chemistry.org

Rhodium (Rh) catalysis has been employed for the C-H activation of N-phenoxyacetamides, followed by a carbooxygenation reaction with 1,3-dienes to build the dihydrobenzofuran ring. organic-chemistry.orgrsc.org This redox-neutral [3+2] annulation demonstrates good chemoselectivity and compatibility with various functional groups. organic-chemistry.org Similarly, Rh-catalyzed coupling of N-phenoxyacetamides with alkylidenecyclopropanes via C–H and C–C bond activation also yields 2,3-dihydrobenzofuran derivatives. rsc.org

Palladium (Pd) catalysis is another cornerstone in this field. Highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reactions between o-bromophenols and 1,3-dienes afford chiral substituted 2,3-dihydrobenzofurans with excellent control over region and stereochemistry. organic-chemistry.org Furthermore, Pd-catalyzed intramolecular C(sp³)–H and C(sp²)–H coupling of alkyl phenyl ethers has been developed as a novel route to these heterocyclic products. rsc.org

Other transition metals such as Ruthenium (Ru), Iron (Fe), and Gold (Au) also catalyze the formation of this scaffold. For instance, an intramolecular nucleophilic addition of 2-allylphenol (B1664045) can be catalyzed by a RuCl₃·nH₂O/AgOTf system to yield 2,3-dihydro-2-methylbenzofuran. oup.com Iron-catalyzed Claisen rearrangement of allyl aryl ethers and dual Fe/Cu catalysis using phenylethan-2′-ol are other effective strategies. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Syntheses of the 2,3-Dihydrobenzofuran Core

| Catalyst/Metal | Reaction Type | Starting Materials | Key Features |

|---|---|---|---|

| Rhodium (Rh) | C-H Activation / [3+2] Annulation | N-phenoxyacetamides, 1,3-dienes | Redox-neutral, good chemoselectivity. organic-chemistry.orgrsc.org |

| Palladium (Pd) | Heck/Tsuji-Trost Reaction | o-bromophenols, 1,3-dienes | Highly enantioselective, good functional group tolerance. organic-chemistry.org |

| Palladium (Pd) | Intramolecular C-H Coupling | Alkyl phenyl ethers | C(sp³)–H and C(sp²)–H bond activation. rsc.org |

| Ruthenium (Ru) | Intramolecular Nucleophilic Addition | 2-allylphenol | Affords 2,3-dihydro-2-methylbenzofuran. oup.com |

The synthesis of enantiomerically pure 2,3-dihydrobenzofurans is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

A notable biocatalytic strategy utilizes engineered myoglobins for the cyclopropanation of benzofurans, yielding stereochemically rich 2,3-dihydrobenzofurans with exceptional diastereoselectivity and enantiopurity (>99.9% de and ee). rochester.edu This method provides an efficient and highly stereoselective route to valuable scaffolds for medicinal chemistry. rochester.edu

Asymmetric [3+2] cycloaddition reactions are also prominent. Palladium-catalyzed dearomative [3+2] cycloaddition of nitrobenzofurans can produce tetrahydrofurobenzofurans with good to excellent yields, diastereoselectivity (up to >20/1 dr), and enantioselectivity (up to 95% ee). researchgate.net Another approach involves a one-pot cascade reaction combining rhodium-catalyzed C-H functionalization and organocatalyzed oxa-Michael addition, allowing for the stereodivergent synthesis of a full complement of stereoisomers of chiral 2,3-disubstituted dihydrobenzofurans. researchgate.net

Chemoenzymatic strategies combine chemical and enzymatic reactions to achieve high optical purity. One such method involves an iron(III)-catalyzed cycloaddition of styrene (B11656) derivatives with quinones, followed by a lipase-catalyzed enantioselective acylation to resolve the racemic mixture, ultimately yielding optically active 2,3-dihydrobenzofuran derivatives. researchgate.net

Table 2: Stereoselective Methods for Chiral 2,3-Dihydrobenzofuran Synthesis

| Method | Catalyst/Enzyme | Key Features | Stereoselectivity Achieved |

|---|---|---|---|

| Biocatalytic Cyclopropanation | Engineered Myoglobins | Highly efficient and stereoselective. | >99.9% de and ee. rochester.edu |

| Asymmetric [3+2] Cycloaddition | Palladium Catalyst | Dearomative cycloaddition of nitrobenzofurans. | Up to >20/1 dr, 95% ee. researchgate.net |

| Chemoenzymatic Strategy | Iron(III) salt / Lipase | Combination of metal catalysis and enzymatic resolution. | Optically pure products. researchgate.net |

Introduction of the Carbohydrazide (B1668358) Functionality

Once the 2,3-dihydro-1-benzofuran-2-carboxylic acid or its ester derivative is synthesized, the next crucial step is the introduction of the carbohydrazide group. This functional group is a key pharmacophore and a versatile handle for further derivatization. ontosight.ai

The most direct and widely used method for synthesizing carbohydrazides is the hydrazinolysis of a corresponding ester precursor. This reaction involves the nucleophilic acyl substitution of an ester, typically an ethyl or methyl ester, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).

The synthesis is generally straightforward: the ester precursor, such as ethyl 2,3-dihydro-1-benzofuran-2-carboxylate, is dissolved in a suitable solvent, most commonly ethanol. An excess of hydrazine hydrate is then added, and the reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by techniques like Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, often leading to the precipitation of the solid carbohydrazide product. The product can then be isolated by filtration and purified by recrystallization from a solvent like ethanol. This method is efficient and has been successfully applied to the synthesis of various benzofuran-2-carbohydrazides, providing a reliable route to the target compound. researchgate.net

Derivatization Strategies for 2,3-Dihydro-1-benzofuran-2-carbohydrazide and its Analogues

The carbohydrazide moiety is a versatile functional group that can be readily converted into a wide array of other functionalities, significantly expanding the chemical space for biological screening.

A primary derivatization strategy for this compound involves its condensation with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones or Schiff bases. researchgate.netnih.gov These derivatives have garnered significant attention due to their diverse biological activities. researchgate.netmdpi.com

The synthesis is typically a one-step procedure involving the reaction of equimolar amounts of the carbohydrazide and the chosen aldehyde or ketone. mdpi.com The reactants are dissolved in a solvent, usually ethanol, and the mixture is refluxed for a period ranging from 30 minutes to a few hours. mdpi.com Often, a catalytic amount of a weak acid, such as acetic acid or hydrochloric acid, is added to facilitate the condensation. mdpi.com Upon cooling the reaction mixture, the hydrazone product often precipitates and can be collected by filtration, followed by purification through recrystallization. This method allows for the synthesis of a large library of derivatives by simply varying the aldehyde or ketone reactant. researchgate.netscispace.com

Table 3: Synthesis of Hydrazone Derivatives from Benzofuran (B130515) Carbohydrazides

| Carbonyl Compound | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Substituted Aromatic Aldehydes | Schiff Bases / Hydrazones | Ethanol, reflux, catalytic acetic acid. | |

| 2-Acetylbenzofuran | Hydrazone | Anhydrous Ethanol, reflux, catalytic HCl. | mdpi.com |

| Substituted Phenylprop-2-en-1-one | Phenylhydrazone | Ethanol, reflux. | scispace.com |

Cyclocondensation Reactions to Form Fused Heterocyclic Systems (e.g., Pyrazoles, Triazoles, Oxadiazoles, Thiadiazoles)

Cyclocondensation reactions are a cornerstone in heterocyclic synthesis, involving the reaction of two or more functional groups to form a ring, typically with the elimination of a small molecule like water. This compound and its unsaturated analogue, benzofuran-2-carbohydrazide, are excellent substrates for these transformations, leading to the formation of various five-membered aromatic heterocycles fused or linked to the benzofuran core.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives, a class of heterocycles known for a broad spectrum of biological activities, is classically achieved through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov While direct synthesis from this compound is not extensively detailed, the established Knorr pyrazole synthesis provides a clear pathway. nih.gov The reaction involves the condensation of the carbohydrazide with a β-diketone, which proceeds via initial hydrazone formation followed by intramolecular cyclization and dehydration to yield the substituted pyrazole ring. chim.it

Triazoles: The 1,2,4-triazole (B32235) ring can be efficiently synthesized from benzofuran-2-carbohydrazide. A common and effective method involves a two-step, one-pot reaction. First, the carbohydrazide is treated with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a potassium dithiocarbazate salt. Subsequent treatment with hydrazine hydrate leads to cyclization, affording the 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol. vjol.info.vnresearchgate.net This thiol derivative exists in tautomeric equilibrium with its thione form. vjol.info.vn This synthetic route is valued for its simplicity and use of cost-effective reagents, avoiding more hazardous alternatives like sodium azide (B81097). vjol.info.vnresearchgate.net

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) moiety is another key heterocyclic target accessible from benzofuran-2-carbohydrazide. researchgate.net A primary route involves the initial condensation of the carbohydrazide with an aromatic aldehyde to form an N-acylhydrazone intermediate. This intermediate can then be cyclized under oxidative conditions. Alternatively, direct cyclization can be achieved by reacting the carbohydrazide with various one-carbon sources. For example, refluxing with carbon disulfide in the presence of alcoholic potassium hydroxide yields 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. researchgate.netresearchgate.net Another approach involves treating the carbohydrazide with an acid and phosphorus oxychloride for cyclocondensation. mdpi.com Interestingly, the reaction of benzofuran-2-carbohydrazide with 4-fluorobenzaldehyde (B137897) in acetic anhydride (B1165640) was found to yield N'-(4-fluorobenzoyl)-1-benzofuran-2-carbohydrazide rather than the expected oxadiazole, highlighting the influence of substituents on the reaction outcome. vjol.info.vn

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles typically proceeds through a thiosemicarbazide (B42300) intermediate. nih.govnih.gov This intermediate is prepared by reacting the starting carbohydrazide with phenyl isothiocyanate. researchgate.net The resulting N-phenylthiosemicarbazide can then be cyclized under acidic conditions, for instance, using concentrated sulfuric acid or acetic anhydride, to furnish the desired 1,3,4-thiadiazole (B1197879) derivative. researchgate.netnih.gov This acid-catalyzed dehydration is a standard and reliable method for forming the thiadiazole ring from the corresponding acylthiosemicarbazide precursor. nih.gov

Table 1: Cyclocondensation Reactions of Benzofuran-2-carbohydrazide

| Target Heterocycle | Key Reagents | Typical Conditions | Resulting Structure Type | Reference |

|---|---|---|---|---|

| Pyrazole | 1,3-Diketones (e.g., acetylacetone) | Reflux in a suitable solvent (e.g., ethanol) | Benzofuran-pyrazole conjugate | nih.govchim.it |

| 1,2,4-Triazole | 1. CS₂, KOH 2. Hydrazine hydrate | Reflux | 4-Amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol | vjol.info.vnresearchgate.net |

| 1,3,4-Oxadiazole | CS₂, KOH | Reflux in ethanol | 5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | researchgate.netresearchgate.net |

| 1,3,4-Thiadiazole | 1. Phenyl isothiocyanate 2. Acid catalyst (e.g., H₂SO₄) | Step 1: Reflux Step 2: Acid-catalyzed cyclization | 5-(Benzofuran-2-yl)-N-phenyl-1,3,4-thiadiazol-2-amine | researchgate.net |

Development of Environmentally Benign (Green Chemistry) Synthetic Routes

The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly influencing synthetic strategies. In the synthesis of benzofuran-2-carbohydrazide derivatives, several approaches align with these principles.

One of the most significant green advancements is the use of water as a reaction solvent. The synthesis of a novel series of N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides was successfully performed in water without the need for any organic solvent or catalyst. This procedure is noted for being exceptionally simple and clean, providing the desired hydrazone products in high yields (92-97%). This water-based method avoids the environmental and safety issues associated with volatile organic compounds.

The adoption of microwave-assisted synthesis, as seen in the multicomponent protocol for benzofuran-2-carboxamides, is another key green technique. Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Reaction Type | Conventional Method | Green Alternative | Green Advantage | Reference |

|---|---|---|---|---|

| Hydrazone Synthesis | Reflux in organic solvents (e.g., ethanol) with acid catalyst | Stirring in water at room temperature | Avoids organic solvents and catalysts; energy efficient | documentsdelivered.com |

| Benzofuran-2-carboxamide Synthesis | Multi-step synthesis in organic solvents at high temperatures | One-pot, microwave-assisted multi-component reaction | Reduced reaction time (minutes vs. hours), step economy, energy efficiency | kcl.ac.uk |

| Triazole Synthesis | Click chemistry using sodium azide (toxic) | Simple reflux method with CS₂ and hydrazine hydrate | Avoids highly toxic reagents, uses cost-effective chemicals | vjol.info.vnresearchgate.net |

Structural Elucidation and Advanced Characterization of 2,3 Dihydro 1 Benzofuran 2 Carbohydrazide Systems

High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H-NMR spectrum of a representative 2,3-Dihydro-1-benzofuran-2-carbohydrazide derivative, distinct signals corresponding to different proton environments are observed. For instance, the methoxy (B1213986) protons typically appear as a singlet at approximately 3.82 ppm. mdpi.com Methyl groups on the triazole ring may present as separate singlet signals, for example, at 2.42 and 2.51 ppm. mdpi.com A key feature is the exchangeable singlet for the NH proton of the carbohydrazide (B1668358) group, which is often observed downfield, around 10.71 ppm. mdpi.com Aromatic protons resonate in the region of 7.14-7.68 ppm, exhibiting various multiplicities such as doublets and triplets depending on their coupling with neighboring protons. mdpi.com

The ¹³C-NMR spectrum provides complementary information about the carbon skeleton. The carbonyl carbon of the carbohydrazide group and the C=N carbon of the hydrazone linkage are typically found at lower fields, for example, around 162.4 ppm and 160.0 ppm, respectively. mdpi.com The carbon of the methoxy group appears at a much higher field, around 60.9 ppm. mdpi.com The various aromatic and heterocyclic carbons resonate at specific chemical shifts, allowing for a complete assignment of the carbon framework. mdpi.com The combination of ¹H and ¹³C-NMR data, often supplemented by 2D NMR techniques like COSY and HMQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. scielo.br

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| NH (Carbohydrazide) | 10.71 | s (exchangeable) | mdpi.com |

| Aromatic | 7.14-7.68 | m | mdpi.com |

| OCH₃ | 3.82 | s | mdpi.com |

| CH₃ (Triazole) | 2.42, 2.51 | s | mdpi.com |

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (Carbohydrazide) | 162.4 | mdpi.com |

| C=N (Hydrazone) | 160.0 | mdpi.com |

| Aromatic/Heterocyclic | 113.6-159.2 | mdpi.com |

| OCH₃ | 60.9 | mdpi.com |

| CH₃ (Triazole) | 14.7, 18.6 | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound derivatives shows characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the carbohydrazide group is typically observed in the range of 1660-1689 cm⁻¹. mdpi.com The N-H stretching vibration of the hydrazide moiety gives rise to a band around 3344 cm⁻¹. mdpi.com Other notable absorptions include C-H stretching vibrations for aromatic and aliphatic groups, and C=C stretching vibrations within the aromatic rings. mdpi.com

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Hydrazide) | Stretching | ~3344 | mdpi.com |

| C-H (Aromatic) | Stretching | ~3019 | mdpi.com |

| C=O (Carbohydrazide) | Stretching | 1660-1689 | mdpi.com |

| C=C (Aromatic) | Stretching | ~1607 | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structure through fragmentation patterns. For this compound, the molecular formula is C₉H₁₀N₂O₂, corresponding to a molecular weight of 178.19 g/mol . ontosight.ai The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the compound. Analysis of the fragmentation pattern can help to identify different structural components of the molecule.

Investigation of Intermolecular Interactions and Crystal Packing

| Interaction Type | Description | Reference |

|---|---|---|

| N-H···O Hydrogen Bonds | Formation of dimeric structures. | nih.gov |

| π–π Stacking | Interactions between aromatic rings of neighboring molecules. | nih.govnih.gov |

| C-H···π Interactions | Consolidates the crystal packing. | nih.gov |

Investigation of Tautomeric Equilibria and Conformational Preferences

The dynamic nature of this compound gives rise to various isomers, including tautomers and conformers, which can influence its chemical reactivity and biological interactions. The investigation of these forms is crucial for a comprehensive understanding of its molecular behavior.

Tautomeric Equilibria

The carbohydrazide group, -C(=O)NHNH₂, is known to be capable of amide-imidic acid tautomerism, a prototropic shift that results in an equilibrium between two or more structural isomers. For this compound, the primary equilibrium would be between the amide form and the imidic acid (or iminol) form.

Amide Form: This is generally the more stable and predominant tautomer for simple hydrazides under standard conditions. The structure features a carbonyl group (C=O) and an N-N single bond.

Imidic Acid (Iminol) Form: This tautomer is formed by the migration of a proton from the nitrogen atom adjacent to the carbonyl group to the carbonyl oxygen. This results in a hydroxyl group (C-OH) and an imine (C=N) bond.

Computational studies on similar carbohydrazide structures, such as thiophene-2-carbohydrazide, have shown through Density Functional Theory (DFT) calculations that the amide isomer is the kinetically favored and more stable form. nih.gov The relative stability of these tautomers can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.

The potential tautomeric equilibrium is illustrated below:

Table 1: Potential Tautomers of this compound

| Tautomer Name | Structural Formula | Key Functional Groups |

|---|---|---|

| Amide Form | This compound | Carbonyl (C=O), Amine (-NH₂), Hydrazine (B178648) (-NH-NH-) |

Note: The data in this table is illustrative of the possible tautomeric forms. Specific equilibrium constants and relative populations for this compound require dedicated experimental or computational analysis.

Conformational Preferences

The conformational landscape of this compound is largely determined by the puckering of the five-membered dihydrofuran ring and the rotation around the single bond connecting the carbohydrazide substituent to this ring.

The 2,3-dihydrobenzofuran (B1216630) ring is not planar and typically adopts an "envelope" conformation, where one of the atoms (C2, C3, or the oxygen atom) is out of the plane of the other four. This leads to two primary conformers for the ring itself. The position of the C2-substituent (the carbohydrazide group) can be either axial-like or equatorial-like relative to the approximate plane of the ring.

Equatorial-like Conformer: In this arrangement, the bulky carbohydrazide group occupies a position in the "equator" of the puckered ring. This conformation is generally favored as it minimizes steric hindrance between the substituent and the atoms of the ring system.

Axial-like Conformer: Here, the substituent is positioned more perpendicular to the ring's plane. This can lead to increased steric interactions, making it a higher-energy and less populated conformer, unless stabilized by other factors like intramolecular hydrogen bonding.

The orientation of the carbohydrazide group itself is also subject to rotational isomerism (rotamers) around the C2-C(arbonyl) bond. The relative orientation of the carbonyl group and the N-N bond can be described by the dihedral angle, leading to syn- and anti-periplanar conformations. The stability of these rotamers is influenced by a balance of steric repulsion and electronic effects, such as dipole-dipole interactions and potential hydrogen bonding between the hydrazide protons and the ether oxygen of the dihydrobenzofuran ring.

Table 2: Primary Conformational Considerations

| Feature | Description | Predominant Conformer (Predicted) | Rationale |

|---|---|---|---|

| Ring Puckering | Envelope conformation of the dihydrofuran ring. | - | The specific atom out of the plane (C2 or C3) defines the envelope. |

| Substituent Position | Axial-like vs. Equatorial-like orientation of the carbohydrazide group. | Equatorial-like | Minimization of steric strain. |

| Side-Chain Rotation | Rotation around the C2-C(O) bond leading to different rotamers. | Dependent on stabilizing interactions | The most stable rotamer will maximize favorable electronic interactions and minimize steric clash. |

Note: This table outlines the expected conformational preferences based on general principles of stereochemistry. Definitive assignment of the lowest energy conformation and the energy barriers between different conformers would necessitate detailed spectroscopic analysis (e.g., NMR) and computational modeling.

Computational and Theoretical Chemistry Studies on 2,3 Dihydro 1 Benzofuran 2 Carbohydrazide Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of 2,3-dihydro-1-benzofuran systems. DFT offers a favorable balance between computational cost and accuracy, making it a powerful tool for studying complex organic molecules.

The foundational step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. For derivatives of the 2,3-dihydrobenzofuran (B1216630) scaffold, DFT calculations, often using the B3LYP functional with a basis set like 6-31++G(d,p), are employed to determine key structural parameters. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

For instance, in a study on related 2,3-dihydrobenzofuran-2-carboxylate derivatives, the geometry was optimized to understand its structural characteristics. researchgate.net A comprehensive investigation of a chalcone (B49325) derivative containing a 2,3-dihydrobenzofuran moiety also highlighted the importance of bond length and angle calculations in confirming the molecular structure. bhu.ac.in Vibrational frequency analysis is subsequently performed on the optimized geometry. This analysis serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be correlated with experimental spectroscopic data to validate the computational model. researchgate.net

Table 1: Selected Calculated Structural Parameters for a 2,3-Dihydrobenzofuran Derivative (Note: Data is illustrative and based on studies of similar structures)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-O (furan ring) | 1.37 | - |

| C-C (furan ring) | 1.52 | - |

| O-C-C (furan ring) | - | 108.5 |

| C-C=O (carbohydrazide) | 1.51 | - |

| N-N (carbohydrazide) | 1.39 | - |

| C-N-N (carbohydrazide) | - | 119.2 |

This interactive table is based on representative data from computational studies on related 2,3-dihydrobenzofuran structures.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netbhu.ac.in

For various 2,3-dihydrobenzofuran-2-carboxylate derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 0.16533 to 0.29371 eV, indicating their potential for biological activity. researchgate.net From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in different chemical environments.

Table 2: Calculated FMO Energies and Reactivity Descriptors for 2,3-Dihydrobenzofuran Derivatives (Note: Values are illustrative and derived from related computational studies)

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |

| Derivative A | -6.21 | -1.15 | 5.06 |

| Derivative B | -6.54 | -1.32 | 5.22 |

| Derivative C | -6.38 | -1.20 | 5.18 |

This interactive table presents representative FMO data from DFT studies on analogous 2,3-dihydrobenzofuran systems.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral potential. bhu.ac.in

In computational studies of molecules containing the 2,3-dihydrobenzofuran scaffold, MEP maps reveal that the negative potential is typically localized around the oxygen atoms of the furan (B31954) ring and the carbonyl group of the carbohydrazide (B1668358) moiety. bhu.ac.inresearchgate.net Conversely, the positive potential is concentrated around the hydrogen atoms, particularly the N-H protons of the hydrazide group. bhu.ac.in This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a vital role in the binding of a ligand to a biological receptor.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, enabling the prediction of binding modes and affinities.

For 2,3-dihydro-1-benzofuran derivatives, molecular docking studies have been conducted to explore their potential as inhibitors of various biological targets, such as enzymes implicated in cancer and inflammation. nih.gov These studies predict how the ligand fits into the active site of the protein and estimate the binding affinity, often expressed as a docking score or binding energy. Lower binding energies typically indicate a more stable protein-ligand complex and potentially higher biological activity. researchgate.net For instance, docking studies on 2,3-dihydrobenzofuran-2-carboxylates against microbial proteins revealed binding energies ranging from -6.0 to -7.5 kcal/mol, suggesting favorable interactions. researchgate.net

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the protein-ligand complex. This allows for the characterization of the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For example, in the docking of 2,3-dihydrobenzofuran derivatives with cannabinoid receptor 2, specific interactions between the ligand and key amino acid residues in the receptor's binding pocket were identified. nih.gov The carbohydrazide moiety is often a key player in these interactions, with its ability to act as both a hydrogen bond donor and acceptor. Understanding these interactions at the molecular level is essential for the rational design of more potent and selective analogs.

In Silico Absorption, Distribution, and Metabolism (ADME) Predictions

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial in the early phases of drug discovery to predict the pharmacokinetic properties of a compound. For the 2,3-dihydro-1-benzofuran scaffold, computational tools are employed to estimate its drug-likeness and potential behavior in the human body. While specific ADME data for 2,3-Dihydro-1-benzofuran-2-carbohydrazide is not extensively available in the public domain, preliminary studies on closely related derivatives provide valuable insights.

Research on a series of 2,3-dihydro-1-benzofuran derivatives has included preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessments. For instance, a notable compound from this series, MDA7, underwent an initial ADMET profile evaluation. nih.gov The findings from these preliminary studies suggest that compounds with this core structure can exhibit favorable drug-like properties. nih.gov

The predictions for MDA7 indicated that its aqueous solubility and plasma protein binding are within the ranges observed for many commercially available drugs. nih.gov Furthermore, its intestinal permeability was found to be compatible with oral administration. nih.gov Such predictions are vital as they help in identifying potential liabilities of a new chemical entity early in the development process, thereby guiding medicinal chemists in optimizing the molecular structure to achieve a better pharmacokinetic profile.

The general approach for such in silico predictions involves the use of various computational models. These models are built on large datasets of experimentally determined properties of diverse chemical structures. By analyzing the physicochemical properties of a new molecule, such as its molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors, these models can forecast its ADME characteristics. The adherence to established guidelines, such as Lipinski's Rule of Five and Veber's Rule, is also commonly assessed to predict oral bioavailability.

Interactive Data Table: Preliminary ADMET Profile for a Representative 2,3-Dihydro-1-benzofuran Derivative (MDA7)

| Property | Predicted Value/Outcome | Implication |

| Aqueous Solubility | Within the range of marketed drugs. nih.gov | Favorable for absorption and distribution. |

| Plasma Protein Binding | Within the range of marketed drugs. nih.gov | Influences distribution and metabolism. |

| Intestinal Permeability | Compatible with oral administration. nih.gov | Suggests potential for good oral absorption. |

| Overall Profile | No major issues identified in preliminary assessment. nih.gov | Indicates a promising starting point for further development. |

It is important to note that these are predictive data for a related compound and experimental validation is necessary to confirm the ADME properties of this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For systems related to this compound, such as benzofuran (B130515) and hydrazone derivatives, QSAR studies have been instrumental in understanding the key structural features that govern their therapeutic effects.

While a specific QSAR model exclusively for this compound has not been detailed in available literature, QSAR analyses of broader classes of benzofuran derivatives have shed light on the structural requirements for various biological activities. nih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which quantify different aspects of the molecule's structure, including electronic, steric, and hydrophobic properties.

For example, in a QSAR study on a series of arylbenzofuran derivatives as histamine (B1213489) H3 antagonists, the model indicated that the count of triple-bonded atoms separated from a nitrogen atom by five bonds was a significant determinant of activity. This highlights the importance of specific atomic arrangements and electronic distributions within the molecule.

Similarly, QSAR studies on hydrazone derivatives have been conducted to elucidate the structural features responsible for their antioxidant activities. scielo.org.mxscilit.com These models have identified descriptors such as the number of hydrogen bond donors and specific autocorrelation descriptors as being highly correlated with free radical scavenging ability. scielo.org.mx An increase in the number of hydrogen bond donors was found to positively influence the antioxidant capacity of the hydrazones. scielo.org.mx

The general methodology for developing a QSAR model involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Molecular Descriptor Calculation: A variety of descriptors are calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques.

The insights gained from such QSAR models are invaluable for the rational design of new, more potent analogues. By understanding which structural modifications are likely to enhance biological activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.

Interactive Data Table: Key Molecular Descriptors in QSAR Models of Related Compound Classes

| Compound Class | Key Descriptor Examples | Influence on Biological Activity |

| Arylbenzofuran Derivatives | T_3_N_5 (count of triple-bonded atoms separated from a nitrogen atom by five bonds) | Positive correlation with antihistaminic activity. |

| Hydrazone Derivatives | nHBDon (Number of hydrogen bond donors) | Positive correlation with free radical scavenging activity. scielo.org.mx |

| Hydrazone Derivatives | Broto-Moreau autocorrelation descriptors | Influential in predicting antioxidant activity. scielo.org.mx |

These examples from related compound classes illustrate the type of structural insights that can be obtained from QSAR modeling and could be hypothetically applied to guide the optimization of this compound systems.

Biological Activity Investigations of 2,3 Dihydro 1 Benzofuran 2 Carbohydrazide Derivatives

Antimicrobial Activity Profiling (in vitro studies)

Derivatives of benzofuran-2-carbohydrazide have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Numerous studies have demonstrated that hydrazone derivatives synthesized from benzofuran (B130515) exhibit considerable antibacterial properties. researchgate.net These compounds have been tested against a panel of both Gram-positive and Gram-negative bacteria.

For instance, a series of benzofuran hydrazones was evaluated for antibacterial activity against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive), with all tested compounds showing notable activity. researchgate.net Other research has confirmed the efficacy of different benzofuran derivatives against Staphylococcus aureus and Escherichia coli. researchgate.net Further investigations into (Z)-3-(2-phenylhydrozono)benzofuran-2(3H)-one revealed significant activity against Acinetobacter baumannii BDU32, with a 19 mm zone of inhibition at a 0.2% concentration. ijirset.com The same compound showed an identical inhibition zone (17 mm) against E. coli BDU12 and S. aureus BDU23. ijirset.com In contrast, it was less effective against Pseudomonas aeruginosa BDU49 and Klebsiella pneumoniae BDU44. ijirset.com Another study found that a synthesized 3-(2-phenylhydrazinyl)-2-benzofuran-1(3H)-one derivative demonstrated good antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. zu.edu.ly

Table 1: Antibacterial Activity of Benzofuran-2-Carbohydrazide Derivatives

| Derivative Type | Gram-Positive Strain | Gram-Negative Strain | Observed Activity | Reference |

|---|---|---|---|---|

| Benzofuran hydrazones | Bacillus subtilis | Escherichia coli | Considerable activity demonstrated | researchgate.net |

| (Z)-3-(2-phenylhydrozono)benzofuran-2(3H)–one | Staphylococcus aureus BDU23 | Acinetobacter baumannii BDU32, Escherichia coli BDU12 | Showed promising activity, with inhibition zones of 17-19 mm. Less active against P. aeruginosa and K. pneumoniae. | ijirset.com |

| 3-(2-phenylhydrazinyl)-2-benzofuran-1(3H)-one | Staphylococcus aureus, Bacillus subtilis | Escherichia coli | Good activity reported. | zu.edu.ly |

| General Benzofuran derivatives | Staphylococcus aureus | Escherichia coli | Evaluated for antibacterial activity. | researchgate.net |

The antifungal potential of benzofuran derivatives is also well-documented, with studies showing efficacy against various pathogenic fungi. researchgate.net Hydrazone derivatives, in particular, have been a focus of these investigations.

A series of benzofuran hydrazones demonstrated significant activity against the pathogenic yeast Candida albicans. researchgate.net Similarly, novel N'-benzylidene benzofuran-3-carbohydrazide analogs also showed good antifungal activity against C. albicans. nih.gov Research into 3-(2-phenylhydrazinyl)-2-benzofuran-1(3H)-one confirmed its antifungal action against both Candida albicans and Thielaviopsis paradoxa. zu.edu.ly The benzofuran core itself is recognized as possessing definite antifungal properties, which contributes to the activity of its derivatives. researchgate.net While some newly synthesized hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core were tested against C. albicans, they showed no significant antimycotic activity, suggesting a degree of selectivity in their antimicrobial profile. mdpi.com

Table 2: Antifungal Activity of Benzofuran-2-Carbohydrazide Derivatives

| Derivative Type | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Benzofuran hydrazones | Candida albicans | Considerable activity demonstrated. | researchgate.net |

| N'-benzylidene benzofuran-3-carbohydrazide analogs | Candida albicans | Good antifungal activity reported. | nih.gov |

| 3-(2-phenylhydrazinyl)-2-benzofuran-1(3H)-one | Candida albicans, Thielaviopsis paradoxa | Exhibited antifungal action. | zu.edu.ly |

Tuberculosis remains a significant global health threat, necessitating the development of new antimycobacterial agents. nih.gov Hydrazone derivatives of benzofuran-2-carbohydrazide have emerged as promising candidates in this area.

In one study, a series of hydrazones derived from benzofuran-2-carbohydrazide exhibited very good antituberculosis activity. The most active compound among those tested, a hydrazone designated 3b, was found to have a minimum inhibitory concentration (MIC) of 1.6 μg/mL against Mycobacterium tuberculosis. The standard reference drugs used for comparison in these assays were Ciprofloxacin (MIC 3.12 µg/mL), Pyrazinamide (MIC 3.12 µg/mL), and Streptomycin (MIC 6.25 µg/mL). Another study on a different series of hydrazide derivatives identified five compounds with high antimycobacterial activity (MIC values of 8 μg/mL) against the M. tuberculosis H37Ra attenuated strain. mdpi.com Two of these derivatives were also effective against pyrazinamide-resistant strains with an MIC of 4 µg/mL. mdpi.com These findings underscore the potential of the benzofuran-carbohydrazide scaffold in developing new leads for anti-TB drugs. nih.gov

Anticancer Activity Evaluations (in vitro cell-based assays)

Beyond their antimicrobial effects, benzofuran-2-carbohydrazide derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines. ontosight.ai

The condensation of 3-methyl-2-benzofuran carbohydrazide (B1668358) with different substituted benzaldehydes yielded a series of new derivatives that were screened for anticancer activity against Erlich Ascites Carcinoma (EAC) cells using the trypan blue dye exclusion technique. nih.gov

Significant research has also focused on the human breast adenocarcinoma cell line, MCF-7. A study on 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives revealed excellent cytotoxic activity for several compounds. researchgate.net For example, compound 11 (N'-(4-chlorobenzylidene)-6-nitrobenzofuran-2-carbohydrazide) showed an IC50 value of 1.00 ± 1.20 μM, which was comparable to the standard drug doxorubicin (B1662922) (IC50 = 0.94 ± 0.20 μM). researchgate.net Other derivatives with chloro and nitro substitutions also displayed potent activity. researchgate.net In a separate study, a natural benzofuran derivative, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, was shown to have cytotoxic effects on MCF-7 cells, with an IC50 value of approximately 239 µM after 24 hours of treatment. nih.govresearchgate.net

Table 3: Cytotoxic Activity of Benzofuran-2-Carbohydrazide Derivatives

| Derivative | Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound 11 (N'-(4-chlorobenzylidene)-6-nitrobenzofuran-2-carbohydrazide) | MCF-7 | 1.00 ± 1.20 | researchgate.net |

| Compound 2 (N'-(2-chlorobenzylidene)-6-nitrobenzofuran-2-carbohydrazide) | MCF-7 | 2.70 ± 0.25 | researchgate.net |

| Compound 3 (N'-(3-chlorobenzylidene)-6-nitrobenzofuran-2-carbohydrazide) | MCF-7 | 2.70 ± 0.25 | researchgate.net |

| 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | MCF-7 | ~239 (at 24h) | researchgate.net |

| 3-methyl-2-benzofuran carbohydrazide derivatives | Erlich Ascites Carcinoma (EAC) | Screened for activity | nih.gov |

Investigations into the mechanisms underlying the cytotoxic effects of benzofuran derivatives have pointed towards the induction of apoptosis. For example, certain fluorinated benzofuran derivatives were found to inhibit the expression of the anti-apoptotic protein Bcl-2. mdpi.com They also induced concentration-dependent cleavage of PARP-1 and caused significant DNA fragmentation, all of which are hallmarks of apoptosis. mdpi.com

Studies on a natural benzofuran derivative's effect on MCF-7 cells involved analyzing the expression of key regulatory genes. nih.govresearchgate.net The results indicated that the compound promotes the expression of the tumor suppressor protein p53 and other apoptotic proteins like Bax and p21. nih.govresearchgate.net Structure-activity relationship analyses have also suggested that the inclusion of halogen atoms (such as fluorine, chlorine, or bromine) in the benzofuran structure can significantly enhance anticancer activity, possibly by improving binding affinity to target molecules through the formation of halogen bonds. nih.gov

Insecticidal Activity Screening

Derivatives based on the 2,3-dihydro-1-benzofuran-2-carbohydrazide structure have been synthesized and evaluated for their potential use as insecticides. acs.org Specifically, a series of N′-tert-butyl-N′-substituted-benzoyl-N-[di(octa)hydro]benzofuran carbohydrazides was created and tested for larvicidal activity against several lepidopteran pests. acs.org

The screening demonstrated that these compounds possess biological activity against various insect species. acs.org The evaluation was conducted on pests of significant agricultural importance, including the oriental armyworm (Mythimna separata), beet armyworm (Spodoptera exigua), diamondback moth (Plutella xylostella), and corn borer (Ostrinia nubilalis). acs.org The results from these screenings indicated that benzoheterocyclic analogues of diacylhydrazines exhibit significant and selective activity against different lepidopterous larvae. acs.org Furthermore, other studies on the broader class of natural and synthetic benzofurans have identified insect antifeedant effects against pests such as Spodoptera litura. mdpi.com

Table 3: Insecticidal Activity Screening of this compound Derivatives

| Target Pest | Scientific Name | Activity / Finding | Source(s) |

|---|---|---|---|

| Oriental Armyworm | Mythimna separata | Compounds demonstrated larvicidal activity. | acs.org |

| Beet Armyworm | Spodoptera exigua | Compounds demonstrated larvicidal activity. | acs.org |

| Diamondback Moth | Plutella xylostella | Compounds demonstrated larvicidal activity. | acs.org |

| Corn Borer | Ostrinia nubilalis | Compounds demonstrated larvicidal activity. | acs.org |

Structure Activity Relationship Sar Analysis of 2,3 Dihydro 1 Benzofuran 2 Carbohydrazide Analogues

Impact of Substituent Position and Chemical Nature on Biological Potency and Selectivity

The biological activity of benzofuran (B130515) derivatives can be significantly altered by the introduction of various substituents onto the core ring structure. The position and electrochemical properties of these substituents are critical determinants of the compound's efficacy and selectivity. nih.gov

Research into the anticancer properties of benzofuran derivatives has shown that substitutions at specific positions are crucial for cytotoxic activity. nih.gov For instance, the addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been consistently linked to a significant increase in anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions that can improve the binding affinity of the compound to its biological target. nih.gov The position of the halogen is a critical factor; a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells (K562 and HL60), with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov

Conversely, the structural features of some substituted derivatives can be detrimental to their biological activity. In one study on hybrid benzofuran derivatives, a compound featuring two halogen-substituted rings combined with the absence of a methoxy (B1213986) substituent on the heterocyclic ring showed no cytotoxic activity. nih.gov This suggests a complex interplay between different functional groups, where the presence of one (methoxy group) may be necessary to counteract the negative effects of another (multiple halogens). nih.gov

Substitutions on the dihydrobenzofuran ring have also been explored for their impact on cannabinoid receptor 2 (CB2) agonism. The sensitivity of the half-maximal effective concentration (EC50) values to substitutions at the C-3 position suggests that this part of the molecule is oriented toward a hydrophobic pocket within the receptor's transmembrane domain. nih.gov

Role of the 2,3-Dihydrobenzofuran (B1216630) Core in Receptor Recognition and Pharmacological Profile

The 2,3-dihydrobenzofuran core serves as a fundamental scaffold that provides the necessary three-dimensional structure for interaction with biological targets. nih.govnih.gov This heterocyclic ring system is a privileged structure in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govvjol.info.vnrsc.org

The structural rigidity and specific orientation of the dihydrobenzofuran core are essential for receptor recognition. In the development of selective CB2 agonists, the dihydrobenzofuran scaffold was specifically chosen to mimic the structure of a different class of compounds, the N-alkyl-isatin acylhydrazones. nih.govnih.gov It was hypothesized that the benzofuran ring could spatially and electronically replicate a key structural feature of the isatin (B1672199) series, allowing it to fit into the same receptor binding site. nih.gov This bioisosteric replacement strategy highlights the importance of the core's shape and electronic properties in achieving a desired pharmacological profile.

Furthermore, the dihydrobenzofuran scaffold allows for synthetic modifications at various positions (C-2, C-3, and on the benzene (B151609) ring), enabling the fine-tuning of the molecule's properties. nih.govresearchgate.net Studies have found that substitutions at the C-2 position of the benzofuran ring are often crucial for cytotoxic activity. nih.gov The core structure acts as an anchor, positioning the critical functional groups, such as the carbohydrazide (B1668358) moiety, in the correct orientation for molecular interactions. nih.gov

Contribution of the Carbohydrazide Moiety and its Derivatives to Activity Modulation

Structure-activity relationship studies on benzofuran derivatives with anticancer properties have indicated that the presence of the CONH group is essential for their activity. nih.gov The carbohydrazide moiety is a versatile chemical building block that can be used to synthesize a variety of heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazoles, which themselves exhibit interesting biological activities. vjol.info.vnresearchgate.net The condensation of a benzofuran carbohydrazide with various substituted aldehydes yields a series of Schiff bases (hydrazones). researchgate.net Several of these derivatives demonstrated significant anticancer activity, underscoring the importance of the modified carbohydrazide group. nih.gov

In the context of CB2 receptor agonists, the acylhydrazone portion of the molecule, derived from the carbohydrazide, is critical. It was assumed that the carbonyl group (C=O) within this moiety could form important hydrogen bond interactions with key amino acid residues (such as S3.31 or Y5.39) in the receptor's binding pocket. nih.gov The absence of this carbonyl group was predicted to result in a loss of functional activity, highlighting its direct contribution to receptor activation. nih.gov The hydrazide and hydrazone derivatives are known to display a wide array of biological properties, including antibacterial, antifungal, and anticancer activities, making them a key component in drug design. mdpi.com

Stereochemical Factors Influencing Biological Activity and Enantioselectivity

When a molecule contains a chiral center, its different stereoisomers (enantiomers) can exhibit significantly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will often interact preferentially with one enantiomer over the other.

In the development of 2,3-dihydro-1-benzofuran derivatives as selective CB2 agonists, a new series of compounds was designed with an asymmetric carbon atom at the C-2 position, where the carbohydrazide group is attached. nih.govnih.gov This created a racemic mixture containing both the (S) and (R) enantiomers. For the most selective compound, the enantiomers were separated to investigate their individual contributions to the observed activity. nih.gov

The results of this investigation were definitive: the biological activity resided almost exclusively in one enantiomer. It was determined that the (S)-enantiomer was the active form, acting as a potent CB2 agonist, while the (R)-enantiomer was presumably inactive. nih.govnih.gov This stark difference in activity between the two enantiomers is a clear demonstration of enantioselectivity and underscores the importance of stereochemistry in drug design. The specific three-dimensional arrangement of the atoms in the (S)-enantiomer allows for an optimal fit within the chiral binding pocket of the CB2 receptor, leading to effective receptor activation, an interaction that the (R)-enantiomer cannot achieve. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies for Diversified Analogues

The biological potential of 2,3-dihydrobenzofuran (B1216630) derivatives has spurred the development of innovative and facile synthetic routes to achieve molecular diversity. nih.gov There is considerable interest in novel synthetic methodologies that can provide expedient access to new kinds of benzofuran (B130515) derivatives. mdpi.com Traditional methods are being supplemented and replaced by more efficient and environmentally benign protocols, including transition-metal-free reactions, photocatalysis, and electrocatalysis. nih.gov

Recent advancements in the synthesis of the 2,3-dihydrobenzofuran nucleus after 2020 have focused on avoiding transition metals. nih.gov These methods include Bronsted-acid-promoted condensation reactions and organocatalyzed enantioselective intramolecular oxa-Michael reactions. nih.govorganic-chemistry.org Photocatalytic reactions, utilizing visible light, offer another facile and efficient metal-free strategy for synthesizing substituted 2,3-dihydrobenzofuran derivatives. nih.gov Furthermore, electrocatalytic reactions are emerging as feasible and green synthetic pathways to construct the core scaffold. nih.gov For derivatization, modern techniques like 8-aminoquinoline (B160924) directed C–H arylation allow for the modular and robust installation of various substituents onto the benzofuran core, enabling the creation of diverse compound libraries. mdpi.com

| Synthetic Methodology | Description | Key Advantages |

| Transition-Metal-Free Synthesis | Utilizes organocatalysts, Bronsted acids, or bases to promote cyclization and functionalization, avoiding the use of metal catalysts. nih.gov | Environmentally benign, avoids metal contamination in final products. |

| Photocatalysis | Employs visible light to mediate reactions, such as the synthesis of sulfonated 2,3-dihydrobenzofuran derivatives from 2-allylphenol (B1664045) precursors. nih.gov | Metal-free, efficient, proceeds under mild conditions. |

| Electrocatalysis | Uses electrolysis to mediate one-pot reactions, such as the synthesis of benzofuran derivatives from cyclic diketones and substituted aldehydes. nih.gov | Environmentally friendly, high efficiency. |

| Directed C–H Arylation | Leverages a directing group (e.g., 8-aminoquinoline) to selectively install aryl and heteroaryl substituents at specific positions on the benzofuran ring. mdpi.com | High modularity, allows for late-stage functionalization. |

Exploration of New Biological Targets and Elucidation of Underlying Mechanisms of Action

Derivatives of the 2,3-dihydro-1-benzofuran scaffold are being investigated against a range of new and established biological targets, reflecting the versatility of this chemical structure. ontosight.ainih.gov Research has moved beyond general antimicrobial or anti-inflammatory screening to identify specific molecular targets and elucidate the mechanisms by which these compounds exert their effects. ontosight.airesearchgate.net

A significant area of research involves the design of 2,3-dihydro-1-benzofuran derivatives as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor is an emergent target for treating neuropathic pain, and stimulating it can suppress neuroinflammation. nih.gov Another key target is microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov Researchers have successfully identified 2,3-dihydrobenzofuran derivatives with inhibitory activity against mPGES-1 in the low micromolar range. nih.gov More recently, benzofuran hybrids have been designed as dual inhibitors of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two critical targets in cancer therapy that control cell apoptosis, proliferation, and angiogenesis. researchgate.net

| Biological Target | Therapeutic Area | Activity of Derivative | Reference Compound Example |

| Cannabinoid Receptor 2 (CB2) | Neuropathic Pain, Inflammation | Potent, selective agonist | MDA7 |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Inflammation, Cancer | Inhibitor | Compound 19, Compound 20 |

| PI3K / VEGFR2 | Cancer | Dual Inhibitor | Compound 8 |

Application of Advanced Computational Techniques for Rational Design and Lead Optimization

Advanced computational techniques are integral to modern drug discovery programs involving 2,3-dihydro-1-benzofuran-2-carbohydrazide analogues. These methods accelerate the design-synthesis-test cycle by predicting how molecules will interact with their biological targets, thus guiding rational design and lead optimization. researchgate.netresearchgate.net

Molecular docking is a widely used technique to predict the binding orientation and affinity of a small molecule to its protein target. researchgate.net For instance, docking studies have been used to investigate the binding of benzofuran derivatives to the active sites of PI3Kα and VEGFR-2, helping to rationalize their inhibitory activity. researchgate.net Beyond simple docking, more sophisticated methods like ligand-steered modeling are employed. This approach was used to predict the binding mode of a 2,3-dihydro-1-benzofuran derivative within the CB2 receptor, providing a structural explanation for the observed structure-activity relationships (SAR). nih.gov These computational models help in understanding key interactions, such as hydrogen bonds and π-π stacking, that govern ligand binding and can guide the design of new analogues with improved potency and selectivity. nih.govnih.gov

| Computational Technique | Application | Purpose |

| Molecular Docking | Predicting the binding of benzofuran hybrids to PI3Kα and VEGFR-2. researchgate.net | To estimate binding affinity and understand key interactions for rationalizing activity. |

| Ligand-Steered Modeling | Predicting the binding site of agonists within the CB2 receptor. nih.gov | To build a structural model of the ligand-receptor complex and explain SAR data. |

| Pharmacophore Modeling | Identifying essential structural features for activity against targets like the InhA mycobacterial enzyme. nih.gov | To guide further functionalization and design of ligands with better binding properties. |

| Density Functional Theory (DFT) | Calculating physicochemical properties of 1-benzofuran-2-carbohydrazide. researchgate.net | To understand electronic properties, partial charges, and bond lengths of the core molecule. |

Integration of Interdisciplinary Approaches for Comprehensive Understanding of Structure-Function Relationships

A comprehensive understanding of the structure-function relationships of this compound derivatives is best achieved through the integration of multiple scientific disciplines. This interdisciplinary approach combines insights from synthetic chemistry, computational modeling, and experimental biology to create a holistic picture of a compound's behavior from molecular structure to biological effect.

A prime example is the development of CB2 agonists, which utilized a multidisciplinary medicinal chemistry approach. nih.gov This effort integrated the design and synthesis of a novel series of compounds with computational binding mode prediction and experimental validation of biological activity, including enantiomer separation and testing. nih.gov Similarly, the discovery of mPGES-1 inhibitors was achieved by combining molecular docking calculations with the experimental verification of biochemical interference. nih.gov This synergistic strategy, where computational predictions guide experimental work and experimental results refine computational models, is crucial for efficiently identifying lead compounds and optimizing their properties, ultimately leading to a deeper understanding of the complex interplay between chemical structure and biological function. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-dihydro-1-benzofuran-2-carbohydrazide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via hydrazidation of 2,3-dihydro-1-benzofuran-2-carboxylic acid using hydrazine hydrate in ethanol under reflux. Key parameters include molar ratios (e.g., 1:1.2 acid-to-hydrazine), temperature control (70–80°C), and reaction duration (4–6 hrs). Impurities like unreacted starting materials can be minimized via recrystallization from ethanol/water mixtures .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via melting point analysis (reported range: 165–168°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Primary Methods :

- FT-IR : Look for N-H stretches (3250–3300 cm⁻¹), C=O (1660–1680 cm⁻¹), and C-N (1250–1300 cm⁻¹) .

- ¹H/¹³C NMR : Benzofuran protons appear as multiplets (δ 6.8–7.5 ppm), while the carbohydrazide NH₂ resonates as a singlet (δ 8.2–8.5 ppm) .

Q. What in vitro biological assays are commonly used to screen this compound’s bioactivity?

- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution .

- Antioxidant Assays : DPPH radical scavenging (IC₅₀ comparison with ascorbic acid) and FRAP tests under standardized pH/temperature conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or supramolecular packing?

- Protocol : Co-crystallize with a heavy atom (e.g., iodine) for phasing. Use SHELXL for refinement, prioritizing H-bonding interactions (e.g., N-H···O=C) and π-stacking distances .

- Data Interpretation : Compare experimental bond lengths/angles (C=O: ~1.22 Å, C-N: ~1.35 Å) with DFT-optimized geometries to detect lattice strain .

Q. What computational strategies are recommended for studying structure-activity relationships (SAR) of carbohydrazide derivatives?

- Molecular Docking : Use AutoDock Vina with target proteins (e.g., M. tuberculosis enoyl-ACP reductase, PDB: 4TZK). Focus on hydrogen-bonding and hydrophobic interactions at active sites .

- QSAR Modeling : Employ Gaussian09 for DFT-based descriptors (HOMO/LUMO, dipole moment) and MLR/PLS regression to correlate electronic parameters with bioactivity .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Root Cause Analysis :

- Experimental Variables : Compare solvent systems (DMSO vs. aqueous buffers), cell lines (e.g., HeLa vs. MCF-7), and incubation times .

- Statistical Rigor : Apply ANOVA to batch-to-batch variability and use standardized positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies optimize the synthesis of analogs with enhanced metabolic stability?

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂ at C5 of benzofuran) to reduce oxidative metabolism. Monitor stability in simulated gastric fluid (pH 2.0) and liver microsomes .

- Analytical Workflow : Use LC-MS/MS to track degradation products (e.g., hydrazine release) under accelerated storage conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.